PtdIns-(1,2-dioctanoyl) (sodium salt)

Multidrug Resistance P-glycoprotein Inhibition Drug Absorption

This synthetic PI analog is essential for reproducible P-gp and PLC signaling studies. Its C8:0 chains provide the optimal balance of solubility and activity—the C6 analog is inactive in P-gp efflux assays—making it irreplaceable for drug resistance and enzyme kinetics research. With ≥98% purity, it delivers the consistency needed for precise binding and kinetic analyses, free from the micellar variability of natural lipids.

Molecular Formula C25H46NaO13P
Molecular Weight 608.6 g/mol
Cat. No. B569089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePtdIns-(1,2-dioctanoyl) (sodium salt)
SynonymsDOPI; Phosphatidylinositol C-8
Molecular FormulaC25H46NaO13P
Molecular Weight608.6 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCC.[Na+]
InChIInChI=1S/C25H47O13P.Na/c1-3-5-7-9-11-13-18(26)35-15-17(37-19(27)14-12-10-8-6-4-2)16-36-39(33,34)38-25-23(31)21(29)20(28)22(30)24(25)32;/h17,20-25,28-32H,3-16H2,1-2H3,(H,33,34);/q;+1/p-1/t17-,20?,21-,22+,23-,24-,25?;/m1./s1
InChIKeyVNDIWCAFXLOVPN-JZAJJPDXSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PtdIns-(1,2-dioctanoyl) (sodium salt) 899827-36-2: Synthetic Short-Chain Phosphatidylinositol for Cell Signaling & Transporter Research


PtdIns-(1,2-dioctanoyl) (sodium salt), also known as 8:0 PI or DOPI, is a synthetic analog of the endogenous membrane phospholipid phosphatidylinositol (PtdIns) . It features C8:0 (caprylic) fatty acid chains at the sn-1 and sn-2 positions of the glycerol backbone, in contrast to the long-chain (typically C16-C20) fatty acids found in natural PtdIns . The compound retains the identical inositol headgroup and diacylglycerol (DAG) stereochemistry as its natural counterpart, ensuring recognition by the same cellular signaling machinery . This short-chain modification confers distinct physical properties, most notably significantly enhanced aqueous solubility, while preserving the core phosphoinositide signaling scaffold .

Why PtdIns-(1,2-dioctanoyl) (sodium salt) Cannot Be Replaced by Natural PI or Other Short-Chain Analogs


Generic substitution of phosphoinositides in research is often not viable due to significant functional divergences linked to acyl chain length. Natural phosphatidylinositol (PI) with long fatty acid chains forms micelles and vesicles in aqueous buffers, creating a heterogeneous and ill-defined experimental system . Conversely, synthetic short-chain analogs like PtdIns-(1,2-dioctanoyl) provide a monomeric or well-defined micellar state, enabling precise kinetic and binding studies . Critically, the specific eight-carbon chain length of this compound is not an arbitrary choice; it is a determinant of biological activity. As demonstrated in direct comparative studies, the C6 analog (6:0 PIP1) shows no effect in P-gp inhibition assays, while the C8 compound (8:0 PI) exhibits potent, concentration-dependent inhibition . This highlights that even among short-chain analogs, a change of just two carbons can abolish a key functional property, making the specific selection of PtdIns-(1,2-dioctanoyl) essential for reproducibility and valid data interpretation.

Quantitative Differentiation Evidence for PtdIns-(1,2-dioctanoyl) (sodium salt) Selection


PtdIns-(1,2-dioctanoyl) (sodium salt) Exhibits Potent P-gp Inhibition, Unseen in C6 Analogs or Long-Chain Lipids

In a direct head-to-head comparative study using Caco-2 cell monolayers, PtdIns-(1,2-dioctanoyl) sodium (8:0 PI) was identified as a potent inhibitor of P-glycoprotein (P-gp)-mediated transport . At a concentration of 0.1 mM, 8:0 PI induced a 45% reduction in the apparent permeability (P app) ratio of the P-gp substrate digoxin . This inhibition was achieved without disrupting cell monolayer integrity, as indicated by a transepithelial electrical resistance (TEER) value remaining within acceptable limits . In stark contrast, pre-incubation with the C6 analog 6:0 PIP1 showed no effect on digoxin transport . Furthermore, long-chain phosphatidic acid (PA) derivatives (14:0 PA at 0.1 mM and 18:0/18:1 PA at 0.3 mM) also failed to inhibit P-gp transport, highlighting the specific activity conferred by the C8 chain length .

Multidrug Resistance P-glycoprotein Inhibition Drug Absorption Caco-2 Transport Assays

Enhanced Aqueous Solubility of PtdIns-(1,2-dioctanoyl) (sodium salt) Relative to Natural Phosphatidylinositol

The substitution of long-chain fatty acids with C8:0 chains in PtdIns-(1,2-dioctanoyl) (sodium salt) fundamentally alters its physical properties compared to natural phosphatidylinositol (PtdIns) . While natural PtdIns is highly hydrophobic and requires detergents or organic solvents for solubilization, the dioctanoyl analog exhibits high solubility in aqueous media . This is a class-level inference derived from the known physicochemical behavior of short-chain vs. long-chain phospholipids, where the reduced hydrophobic effect of the C8 chains raises the critical micelle concentration (CMC) into the millimolar range, enabling experiments to be conducted on well-defined monomeric or small micellar species rather than large, heterogeneous lipid aggregates .

In Vitro Assay Development Lipid Biochemistry Solution-Phase Studies Phosphoinositide Signaling

PtdIns-(1,2-dioctanoyl) (sodium salt) Serves as a More Efficient Substrate for PLC-delta 1 than Shorter-Chain Analogs

In a comparative study of short-chain inositol lipids, PtdIns-(1,2-dioctanoyl) (referred to as di-C8-PI) was evaluated as a substrate for phosphoinositide-specific phospholipase C-delta 1 (PLC-delta 1) alongside its C4 and C6 analogs . At concentrations below the critical micelle concentration (CMC), where limitations from membrane adsorption are eliminated, the concentration of lipid required to produce hydrolysis followed a clear rank order: di-C8-PI < di-C6-PI << di-C4-PI . This indicates that the dioctanoyl compound is the most efficient monomeric substrate among the series. Furthermore, when the concentration of di-C8-PI was raised above its CMC, the reaction velocity increased by an additional 2-3-fold, confirming that micelle formation further enhances enzymatic activity .

Phospholipase C Signal Transduction Enzyme Kinetics Inositol Lipid Metabolism

Structural and Physicochemical Differentiation: PtdIns-(1,2-dioctanoyl) (sodium salt) vs. Endogenous PtdIns

PtdIns-(1,2-dioctanoyl) (sodium salt) is chemically distinct from endogenous phosphatidylinositol primarily due to its acyl chain composition, which dictates its experimental utility . While natural PtdIns consists of a heterogeneous mixture of long-chain fatty acids (typically C16:0, C18:0, C18:1, C20:4) esterified at the sn-1 and sn-2 positions, this synthetic analog is homogeneous and contains two identical C8:0 (caprylic) chains . This specific structural change is quantified by its calculated LogP of 1.92, which is significantly lower than the estimated LogP for natural PtdIns (>10) . This reduced hydrophobicity is the fundamental driver behind its enhanced aqueous solubility and unique monomeric/micellar behavior, enabling its use in applications where natural PtdIns is intractable .

Lipidomics Molecular Modeling Membrane Biophysics Drug Discovery

Core Applications for PtdIns-(1,2-dioctanoyl) (sodium salt) Based on Verified Evidence


Investigating P-Glycoprotein Modulation and Multidrug Resistance Reversal

PtdIns-(1,2-dioctanoyl) (sodium salt) is a uniquely effective tool for studying the modulation of P-glycoprotein (P-gp) efflux activity. In Caco-2 cell monolayer transport assays, it directly inhibits P-gp, reducing digoxin transport by 45% at 0.1 mM, an effect not observed with its C6 analog or long-chain lipids . This property makes it invaluable for research into multidrug resistance (MDR) mechanisms and for evaluating the potential of lipid-based formulations to enhance the oral bioavailability of P-gp substrate drugs .

In Vitro Reconstitution of Phosphoinositide-Specific Phospholipase C (PLC) Activity

The compound is the substrate of choice for in vitro studies of PLC-delta 1 and other phosphoinositide-specific PLC isoforms. Its high aqueous solubility allows for assays to be conducted on monomeric substrates, simplifying kinetic analysis. It has been shown to be a more efficient substrate than its C4 and C6 counterparts and supports a 2-3-fold increase in reaction velocity upon micelle formation, facilitating detailed mechanistic investigations of lipid-dependent enzyme activation .

Standardized Phosphoinositide Signaling Research and Assay Development

Due to its synthetic homogeneity and high aqueous solubility, PtdIns-(1,2-dioctanoyl) (sodium salt) is ideal for developing standardized, reproducible biochemical assays for phosphoinositide-binding proteins, lipid kinases, and phosphatases. It eliminates the variability and solubility challenges associated with natural PtdIns, enabling precise quantification of binding affinities, enzyme kinetics, and the effects of lipid composition on signaling protein function in a well-defined solution-phase environment .

Structure-Activity Relationship (SAR) Studies of Lipid-Protein Interactions

The compound serves as a critical reference point in SAR studies exploring the impact of acyl chain length on lipid-protein interactions. Its precise C8:0 chain length (LogP 1.92) and well-defined monomer/micelle behavior provide a baseline for comparison with other synthetic analogs (e.g., C4, C6) and natural lipids, enabling researchers to dissect the specific contributions of the hydrophobic moiety to biological activity, as demonstrated in the stark functional contrast with the inactive C6 analog in P-gp assays .

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